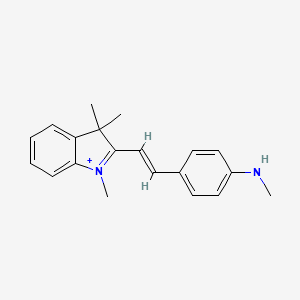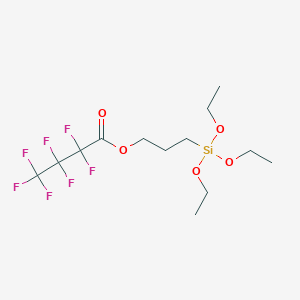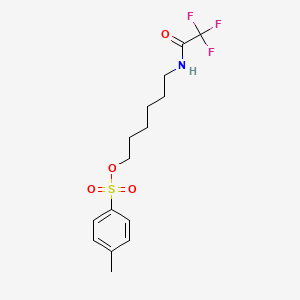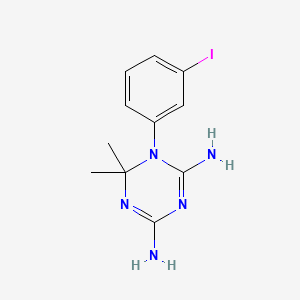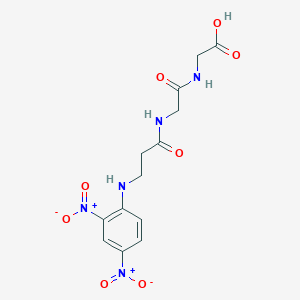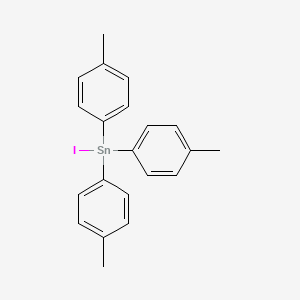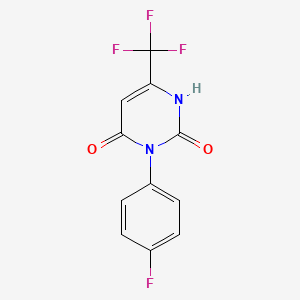![molecular formula C4H11ClS2 B14663863 Dimethyl[(methylsulfanyl)methyl]sulfanium chloride CAS No. 37539-98-3](/img/structure/B14663863.png)
Dimethyl[(methylsulfanyl)methyl]sulfanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylthiomethyl-dimethylsulfonium chloride is an organosulfur compound that features a sulfonium ion. This compound is notable for its role in organic synthesis, particularly in the formation of sulfur ylides, which are valuable intermediates in various chemical reactions. The presence of the sulfonium ion makes it a highly reactive species, capable of participating in a range of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylthiomethyl-dimethylsulfonium chloride can be synthesized through the reaction of dimethyl sulfide with chloromethyl methyl sulfide in the presence of a strong base. The reaction typically proceeds under mild conditions, making it a convenient method for preparing this compound .
Industrial Production Methods
In industrial settings, the production of methylthiomethyl-dimethylsulfonium chloride often involves the use of large-scale reactors where the reagents are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylthiomethyl-dimethylsulfonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Cyclopropanation: In the presence of enones, it can form cyclopropanes through the Corey-Chaykovsky reaction.
Common Reagents and Conditions
Common reagents used in reactions with methylthiomethyl-dimethylsulfonium chloride include strong bases such as sodium hydride or potassium tert-butoxide. These reactions often occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving methylthiomethyl-dimethylsulfonium chloride include epoxides, aziridines, and cyclopropanes, depending on the specific reaction conditions and substrates used .
Wissenschaftliche Forschungsanwendungen
Methylthiomethyl-dimethylsulfonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur ylides and subsequent transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of methylthiomethyl-dimethylsulfonium chloride involves the formation of sulfur ylides through the deprotonation of the sulfonium ion. These ylides can then participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of epoxides or aziridines. The sulfonium ion acts as a good leaving group, facilitating these transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylsulfonium methylide: Another sulfur ylide used in similar reactions.
Trimethylsulfonium iodide: A related sulfonium salt used in the generation of sulfur ylides.
Dimethyloxosulfonium methylide:
Uniqueness
Methylthiomethyl-dimethylsulfonium chloride is unique due to its specific reactivity and the ease with which it can be synthesized under mild conditions. Its ability to form a variety of products through different reaction pathways makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
37539-98-3 |
|---|---|
Molekularformel |
C4H11ClS2 |
Molekulargewicht |
158.7 g/mol |
IUPAC-Name |
dimethyl(methylsulfanylmethyl)sulfanium;chloride |
InChI |
InChI=1S/C4H11S2.ClH/c1-5-4-6(2)3;/h4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TWNBYHVOHJTBIB-UHFFFAOYSA-M |
Kanonische SMILES |
CSC[S+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


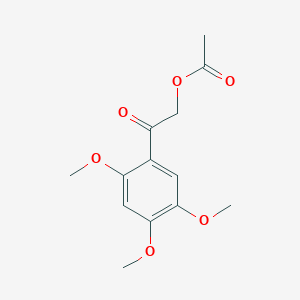

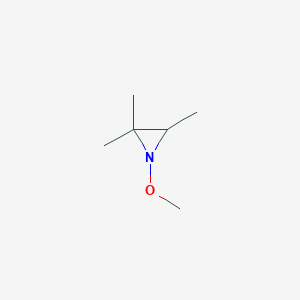

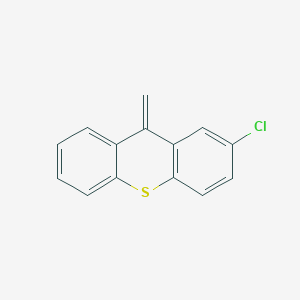

![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
